(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS number
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS number
An In-depth Technical Guide to the Synthesis and Potential Applications of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol and its Core Scaffold
A Foreword on the Subject Compound
This guide delves into the chemical nature, synthesis, and potential utility of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol. It is important to note that a specific CAS (Chemical Abstracts Service) registry number for this exact molecule is not readily found in public chemical databases. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that is not typically isolated, or a theoretical structure of interest.
The absence of a dedicated CAS number does not diminish the scientific relevance of the molecule. Its core structure, the 2-oxabicyclo[2.2.1]heptane (also known as 7-oxanorbornane), is a well-established and highly valuable scaffold in medicinal chemistry and natural product synthesis.[1][2] This guide will, therefore, provide a comprehensive overview of the 2-oxabicyclo[2.2.1]heptane framework as a foundation for understanding the target molecule. We will explore established synthetic routes to this core and then propose a scientifically grounded pathway for the synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol.
Structural and Physicochemical Profile
The defining feature of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is its rigid, bridged bicyclic ether system. This rigidity imparts a well-defined three-dimensional geometry, a desirable trait in drug design for achieving specific interactions with biological targets. The structure features a bridgehead primary alcohol and a methyl group, which provide handles for further chemical modification and influence the molecule's overall polarity and lipophilicity.
Table 1: Physicochemical Properties of the Target Compound and Related Structures
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol | Not Available | C₈H₁₄O₂ | 142.20 |
| (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol | 2416234-83-6[3] | C₈H₁₄O₂ | 142.20 |
| (2-Oxabicyclo[2.2.1]heptan-4-yl)methanol | 132667-30-2[4] | C₇H₁₂O₂ | 128.17 |
| {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol | 2248335-36-4[5] | C₉H₁₆O₂ | 156.22 |
Synthetic Strategies for the 2-Oxabicyclo[2.2.1]heptane Core
The construction of the 2-oxabicyclo[2.2.1]heptane skeleton is a topic of significant interest in synthetic organic chemistry. Several robust methods have been developed, with the Diels-Alder reaction being the most classic and widely used approach. More contemporary methods, such as palladium-catalyzed cascade reactions, offer alternative pathways with high efficiency and stereoselectivity.
The Diels-Alder Approach
The most common route to the 7-oxanorbornane framework is the [4+2] cycloaddition between a furan derivative (the diene) and a suitable dienophile.[2] The choice of furan and dienophile determines the substitution pattern on the resulting bicyclic product. For the synthesis of the parent scaffold, furan can be reacted with a dienophile like maleic anhydride, followed by reduction.
Caption: Diels-Alder reaction for 2-oxabicyclo[2.2.1]heptane synthesis.
Palladium-Catalyzed Cascade Cyclization
Modern synthetic methods provide powerful alternatives to classic reactions. Palladium-catalyzed cascade reactions have been developed for the efficient synthesis of bicyclic ethers from readily available linear diene-diol substrates.[6][7] This approach often involves an initial oxypalladation followed by a series of cyclization and relay steps to construct the bicyclic system with high diastereoselectivity.[6][7]
Caption: Generalized workflow for Pd-catalyzed bicyclic ether synthesis.
Proposed Synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
Leveraging the principles of the Diels-Alder reaction, a plausible synthetic route to the target molecule can be designed. This multi-step synthesis would begin with a substituted furan and a suitable dienophile to install the required methyl and precursor to the methanol groups.
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol (Hypothetical)
The following protocol outlines a potential method for the synthesis. This procedure is illustrative and would require laboratory optimization and characterization at each step.
Table 2: Step-by-Step Synthetic Protocol
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Diels-Alder Reaction | 3-Methylfuran, Acrolein, Zinc Chloride (catalyst), Dichloromethane (solvent), 0°C to room temperature, 24h. | To form the bicyclic aldehyde intermediate via [4+2] cycloaddition. |
| 2 | Work-up and Isolation | Saturated aqueous NH₄Cl (quench), Dichloromethane (extraction), MgSO₄ (drying), Rotary evaporation. | To isolate and purify the aldehyde intermediate. Column chromatography may be required. |
| 3 | Reduction | Aldehyde intermediate, Sodium borohydride (NaBH₄), Methanol (solvent), 0°C, 2h. | To reduce the aldehyde functional group to a primary alcohol. |
| 4 | Final Work-up and Purification | Water (quench), Ethyl acetate (extraction), Brine (wash), MgSO₄ (drying), Rotary evaporation. | To isolate the final product, (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol. Purification by column chromatography. |
Significance and Applications in Drug Discovery
Bicyclic ether scaffolds are prevalent in a wide range of natural products and biologically active molecules.[6][7] Their rigid conformation can help to pre-organize appended functional groups, potentially leading to higher binding affinities and selectivities for protein targets. The 2-oxabicyclo[2.2.1]heptane framework, in particular, has been utilized in the design of thromboxane A2 analogues and other bioactive compounds.[8]
The hydroxyl group of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol serves as a key functional handle. It can be used for:
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Esterification or Etherification: To introduce linkers for attachment to other molecular fragments or to modulate solubility and pharmacokinetic properties.
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Oxidation: To form the corresponding aldehyde or carboxylic acid, providing further opportunities for derivatization, such as amide bond formation.
The methyl group provides a point of steric bulk and lipophilicity, which can be crucial for optimizing interactions within a binding pocket. As a building block, this molecule could be incorporated into larger structures to create novel chemical libraries for high-throughput screening in drug discovery programs.[9]
Conclusion
While (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol may not be a commercially available compound with a registered CAS number, its underlying 2-oxabicyclo[2.2.1]heptane scaffold represents a privileged structure in medicinal chemistry. The synthetic strategies discussed, particularly the robust Diels-Alder reaction, provide a clear and feasible path to its creation in a laboratory setting. The unique three-dimensional structure and the presence of versatile functional groups make it an attractive building block for the development of novel therapeutics and chemical probes. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.
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